(2S,3S)-Fmoc-Mpc(Trt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

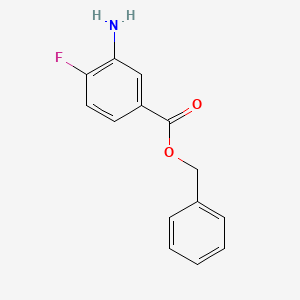

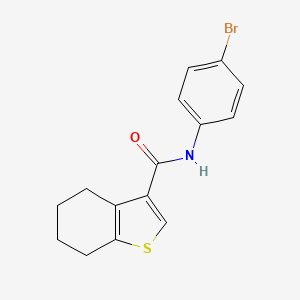

“(2S,3S)-Fmoc-Mpc(Trt)-OH” is a complex organic compound. The “2S,3S” notation indicates that it has two chiral centers, both of which have an S configuration . “Fmoc” is a common protecting group used in peptide synthesis, and “Trt” stands for trityl, another protecting group. “Mpc” could stand for a specific amino acid or other component, but without further information, it’s hard to say .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the protection of certain functional groups (such as with Fmoc or Trt), the formation of bonds between different components, and the creation of the chiral centers specified by the “2S,3S” notation .科学的研究の応用

Proteomics Research

(2S,3S)-Fmoc-Mpc(Trt)-OH: is utilized in proteomics research for the synthesis of peptides and proteins. It is particularly valuable for introducing sulfhydryl groups into peptides, which can be used for conjugation to other molecules or as a handle for further chemical modifications .

Asymmetric Synthesis

This compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry is exploited to create optically active molecules, which are essential in the production of certain pharmaceuticals and fine chemicals that require specific enantiomeric forms .

Bioconjugation Techniques

In bioconjugation, (2S,3S)-Fmoc-Mpc(Trt)-OH is used to link biomolecules to various probes or solid supports. This is crucial in developing diagnostic tools, drug delivery systems, and in the immobilization of enzymes or antibodies for analytical applications .

Drug Discovery and Development

The compound’s ability to introduce trityl-protected thiol groups into peptides makes it a valuable tool in drug discovery. It allows for the rapid generation of peptide libraries to screen for potential therapeutic agents .

Material Science

(2S,3S)-Fmoc-Mpc(Trt)-OH: can be used in the design of new materials, especially in the field of nanotechnology. Its incorporation into polymers or surfaces can impart unique properties like enhanced binding to specific molecules or increased stability .

Chemical Biology

In chemical biology, this compound is used to study protein-protein interactions and other biological processes. By modifying peptides with (2S,3S)-Fmoc-Mpc(Trt)-OH , researchers can investigate the role of specific amino acids in these interactions .

Environmental Science

The compound’s ability to bind to various substances makes it useful in environmental science, particularly in the detection and quantification of pollutants. Modified peptides can act as biosensors to detect the presence of harmful substances in the environment .

Biotechnological Production

(2S,3S)-Fmoc-Mpc(Trt)-OH: is involved in the biotechnological production of other compounds. For example, it has been used in the engineering of cofactor regeneration systems to enhance the production of (2S,3S)-2,3-butanediol, a valuable chemical for industrial applications .

特性

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBJBMXEGJSHBN-ARPOTICCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-Fmoc-Mpc(Trt)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)